molecular formula C12H10FNO B14025052 2-Fluoro-3-methoxy-4-phenylpyridine

2-Fluoro-3-methoxy-4-phenylpyridine

Katalognummer: B14025052
Molekulargewicht: 203.21 g/mol
InChI-Schlüssel: HBPZVAYLHCFHTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-methoxy-4-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyridine precursor. For example, 3-bromo-2-nitropyridine can react with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further functionalization to introduce the methoxy and phenyl groups.

Another method involves the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom into the pyridine ring. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-methoxy-4-phenylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present in intermediates) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Tetrabutylammonium fluoride in dimethylformamide at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methoxy-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound for its target, thereby modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-methoxy-3-phenylpyridine
  • 2-Fluoro-3-phenylpyridine
  • 3-Fluoro-4-methoxy-2-phenylpyridine

Uniqueness

2-Fluoro-3-methoxy-4-phenylpyridine is unique due to the specific positioning of the fluorine, methoxy, and phenyl groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Eigenschaften

Molekularformel

C12H10FNO

Molekulargewicht

203.21 g/mol

IUPAC-Name

2-fluoro-3-methoxy-4-phenylpyridine

InChI

InChI=1S/C12H10FNO/c1-15-11-10(7-8-14-12(11)13)9-5-3-2-4-6-9/h2-8H,1H3

InChI-Schlüssel

HBPZVAYLHCFHTF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CN=C1F)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.